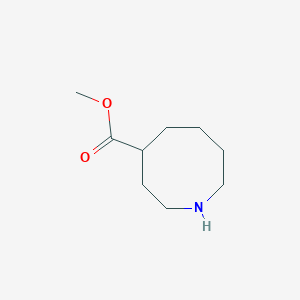
1,1-Difluoro-2-methylbutan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2N and a molecular weight of 159.61 g/mol . It is a derivative of amine, characterized by the presence of two fluorine atoms and a methyl group attached to the butane backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride typically involves the reaction of 1,1-difluoro-2-methylbutane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) or other halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state compounds.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-methylbutan-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoro-2-methylpropan-2-amine hydrochloride: Similar structure but with a different backbone.
1,1-Difluoro-4-phenylbutan-2-yl (methyl)amine hydrochloride: Contains a phenyl group, making it structurally different.
Uniqueness
1,1-Difluoro-2-methylbutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H12ClF2N |
|---|---|
Molekulargewicht |
159.60 g/mol |
IUPAC-Name |
1,1-difluoro-2-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3-5(2,8)4(6)7;/h4H,3,8H2,1-2H3;1H |
InChI-Schlüssel |
WLFYGIMXWKLZIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)



![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)



![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
